molecular formula C9H18ClN B3044848 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1005-71-6

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3044848
CAS No.: 1005-71-6
M. Wt: 175.7 g/mol
InChI Key: AZVPCYQSAXQGNZ-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is a derivative of piperidine and is known for its unique structural features, which include four methyl groups attached to the piperidine ring. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the diazotization of 4-amino-2,2,6,6-tetramethylpiperidine in the presence of acetic or sulfuric acid. This reaction yields 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroxyl radicals.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of sodium tungstate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Nitroxyl radicals.

    Reduction: 2,2,6,6-tetramethylpiperidine.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its ability to form nitroxyl radicals upon oxidation. These radicals can interact with various molecular targets, including enzymes and cellular components, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to penetrate biological membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but without the hydrochloride group.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group.

    2,2,6,6-Tetramethyl-4-piperidone: A ketone derivative of piperidine.

Comparison: 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and reactivity in certain chemical reactions. Compared to its analogs, it offers distinct advantages in terms of stability and ease of handling in various research applications .

Properties

IUPAC Name

2,2,6,6-tetramethyl-1,3-dihydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8(2)6-5-7-9(3,4)10-8;/h5-6,10H,7H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVPCYQSAXQGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC(N1)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143350
Record name Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-71-6
Record name Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride

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